

# 1-(4-Nitrophenyl)-1h-tetrazole CAS number 14213-11-7 properties

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## Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1h-tetrazole

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## An In-Depth Technical Guide to 1-(4-Nitrophenyl)-1H-tetrazole

CAS Number: 14213-11-7

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **1-(4-Nitrophenyl)-1H-tetrazole**, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and chemical synthesis.

## Core Properties

**1-(4-Nitrophenyl)-1H-tetrazole** is a solid, crystalline compound with the chemical formula  $C_7H_5N_5O_2$  and a molecular weight of approximately 191.15 g/mol .[\[1\]](#)[\[2\]](#) Its structure consists of a tetrazole ring substituted with a p-nitrophenyl group.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> N <sub>5</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	191.15 g/mol	<a href="#">[1]</a>
Appearance	White to pale yellow crystalline solid	
Melting Point	218-219 °C	<a href="#">[3]</a>
CAS Number	14213-11-7	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-(4-nitrophenyl)-1H-tetrazole	<a href="#">[1]</a>

## Spectral Data

Spectrum Type	Key Peaks/Signals
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons of the nitrophenyl group.
<sup>13</sup> C NMR	Resonances for the carbon atoms in both the tetrazole and nitrophenyl rings.
Infrared (IR)	Characteristic peaks for N-O stretching of the nitro group, C=N stretching of the tetrazole ring, and aromatic C-H stretching.

## Crystallographic Data

A crystal structure for **1-(4-Nitrophenyl)-1H-tetrazole** is available in the Crystallography Open Database (COD) under the number 7237193. The compound crystallizes in the P 1 21/c 1 space group.[\[1\]](#)

Crystal System	Monoclinic
Space Group	P 1 21/c 1
Unit Cell Dimensions	a = 7.2094 Å, b = 7.7337 Å, c = 14.2011 Å, $\alpha$ = 90°, $\beta$ = 93.215°, $\gamma$ = 90°

# Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

The synthesis of 1-substituted-1H-tetrazoles can be achieved through the reaction of a primary amine with triethyl orthoformate and sodium azide.[\[3\]](#)[\[4\]](#)

## General Reaction Scheme

Caption: General synthesis scheme for **1-(4-Nitrophenyl)-1H-tetrazole**.

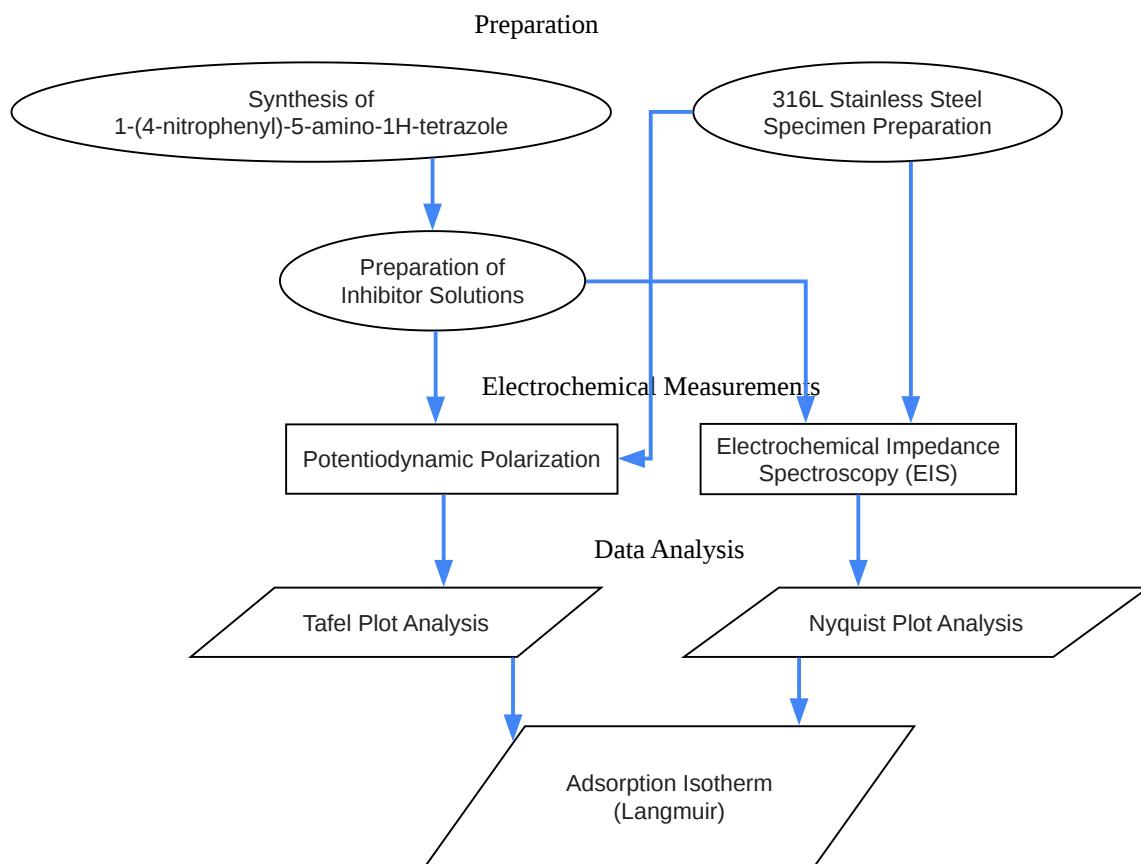
## Experimental Protocol

To a suspension of p-nitroaniline and sodium azide in triethyl orthoformate, glacial acetic acid is added. The reaction mixture is then heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

## Application as a Corrosion Inhibitor

While specific biological signaling pathways for **1-(4-Nitrophenyl)-1H-tetrazole** are not extensively documented, a closely related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, has been synthesized and studied as a corrosion inhibitor for 316L stainless steel in acidic environments.[\[5\]](#)[\[6\]](#) The following sections detail the experimental protocol for this application.

## Experimental Workflow for Corrosion Inhibition Studies



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Caption: Experimental workflow for evaluating corrosion inhibition.

## Detailed Methodologies for Corrosion Inhibition Experiments

### 3.2.1. Synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole

The synthesis follows a similar procedure to the unsubstituted analog, starting from 4-nitroaniline.

### 3.2.2. Preparation of Test Specimens and Solutions

- Specimens: 316L stainless steel coupons are mechanically polished, degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.
- Solutions: A corrosive medium, typically 0.5 M H<sub>2</sub>SO<sub>4</sub>, is prepared. Various concentrations of the inhibitor, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, are dissolved in the acidic solution.

### 3.2.3. Electrochemical Measurements

Electrochemical experiments are conducted using a three-electrode cell setup, with the stainless steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

- Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential at a slow scan rate. The resulting current is measured to generate Tafel plots. From these plots, corrosion potential (E<sub>corr</sub>), corrosion current density (i<sub>corr</sub>), and Tafel slopes ( $\beta_a$  and  $\beta_c$ ) are determined. The inhibition efficiency (IE%) is calculated using the following equation:

$$IE\% = [(i_{corr}(blank) - i_{corr}(inh)) / i_{corr}(blank)] * 100$$

where  $i_{corr}(blank)$  and  $i_{corr}(inh)$  are the corrosion current densities in the absence and presence of the inhibitor, respectively.

- Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open circuit potential (OCP) over a range of frequencies. The data is presented as Nyquist plots. The charge transfer resistance (R<sub>ct</sub>) is determined from these plots, and the inhibition efficiency is calculated as:

$$IE\% = [(R_{ct}(inh) - R_{ct}(blank)) / R_{ct}(inh)] * 100$$

where  $R_{ct}(inh)$  and  $R_{ct}(blank)$  are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

## Quantitative Data from Corrosion Inhibition Studies

The following table summarizes typical data obtained from potentiodynamic polarization and EIS measurements for 1-(4-nitrophenyl)-5-amino-1H-tetrazole.

Inhibitor Conc. (mM)	i_corr ( $\mu\text{A}/\text{cm}^2$ )	IE% (Polarization)	R_ct ( $\Omega \text{ cm}^2$ )	IE% (EIS)
0 (Blank)	250	-	50	-
0.1	120	52.0	110	54.5
0.5	60	76.0	250	80.0
1.0	30	88.0	480	89.6
5.0	15	94.0	950	94.7

## Conclusion

**1-(4-Nitrophenyl)-1H-tetrazole** is a readily synthesizable compound with potential applications in various fields. The detailed study of its amino-substituted analog as a corrosion inhibitor demonstrates a practical application for this class of compounds and provides a robust experimental framework for further investigation. The high inhibition efficiencies observed suggest that tetrazole derivatives are promising candidates for the development of new anti-corrosion agents. Further research into the biological activities of **1-(4-Nitrophenyl)-1H-tetrazole** and its derivatives may reveal additional therapeutic or industrial applications.

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